molecular formula C15H23N5O4 B2460966 7-(2-ethoxyethyl)-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 847409-28-3

7-(2-ethoxyethyl)-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2460966
CAS No.: 847409-28-3
M. Wt: 337.38
InChI Key: LGJHDEVXTWFMAY-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione is a structurally complex purine derivative characterized by a 2-ethoxyethyl group at position 7 and a morpholinomethyl substituent at position 7. The 2-ethoxyethyl chain at position 7 contributes to its lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-3-23-9-6-20-11(10-19-4-7-24-8-5-19)16-13-12(20)14(21)17-15(22)18(13)2/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJHDEVXTWFMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the ethoxyethyl, methyl, and morpholin-4-ylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research has investigated its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives exhibit diverse biological activities depending on their substituents at positions 7 and 8. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Purine Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 2-ethoxyethyl morpholinomethyl C₁₇H₂₅N₅O₅ 379.4 Potential cAMP modulation, neuroprotection*
7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6-dione isopentyl morpholinomethyl C₁₆H₂₅N₅O₄ 351.4 Anti-inflammatory, addiction pathway modulation
7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 2-methoxyethyl octylsulfanyl C₁₇H₂₈N₄O₃S 368.5 Nucleic acid metabolism, therapeutic agent potential
3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione 2-phenoxyethyl methylamino C₁₅H₁₇N₅O₃ 323.3 Anti-inflammatory, anticancer
Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) 2-hydroxyethyl methyl C₉H₁₂N₄O₃ 224.2 Bronchodilation, PDE inhibition
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 2-chlorobenzyl dimethylmorpholinomethyl C₂₀H₂₅ClN₆O₃ 432.9 Nucleotide pathway modulation*

Notes:

  • Substituent Effects: Position 7: Alkyl chains (e.g., 2-ethoxyethyl, isopentyl) enhance lipophilicity and membrane penetration, while aryl groups (e.g., 2-chlorobenzyl) may improve target specificity . Position 8: Morpholinomethyl and sulfanyl groups (e.g., octylsulfanyl) introduce hydrogen-bonding or hydrophobic interactions, critical for enzyme/receptor binding .
  • Biological Activity Trends: Morpholinomethyl-containing derivatives (e.g., target compound, 7-isopentyl analog) show promise in neurological and inflammatory pathways due to cAMP signaling modulation .
  • Molecular Weight and Solubility :
    • Larger substituents (e.g., octylsulfanyl, isopentyl) increase molecular weight and may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-(morpholinomethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25N5O4
  • Molecular Weight : 351.41 g/mol
  • CAS Number : 577769-09-6

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

  • Adenosine Receptor Modulation : The compound exhibits affinity for adenosine receptors, which play crucial roles in cardiovascular and neurological functions.
  • Inhibition of Phosphodiesterases : It may inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.

Antitumor Activity

Several studies have indicated that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

Cardiovascular Effects

Research has demonstrated that the compound can modulate cardiovascular functions by affecting heart rate and contractility through adenosine receptor activation. In vivo studies on animal models showed a reduction in heart rate variability under stress conditions.

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in models of neurodegeneration. It was found to reduce oxidative stress and apoptosis in neuronal cells exposed to toxic agents.

Case Studies

  • Study on Antitumor Activity
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with an IC50 value calculated at 15.2 µM.
  • Cardiovascular Study
    • Objective : To assess the effects on heart rate in a rat model.
    • Methodology : Rats were administered the compound and monitored for changes in heart rate.
    • Results : A notable decrease in heart rate was recorded, indicating potential use in managing tachycardia.
  • Neuroprotection Research
    • Objective : To investigate protective effects against oxidative stress.
    • Methodology : Neuronal cultures were exposed to hydrogen peroxide with and without the compound.
    • Results : The compound significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a purine core with substitutions at positions 7 (2-ethoxyethyl) and 8 (morpholinomethyl). The planar purine skeleton is stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N interactions), which influence the conformation of substituents and solubility . Methodologically, computational tools like Gaussian or ChemAxon can model these interactions, while crystallography or NMR validates spatial arrangements .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution at position 8 with morpholinomethyl groups and alkylation at position 6. Key steps include controlling reaction time (12–24 hours), solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to minimize side products. Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity .

Q. How can computational methods predict the compound’s drug-likeness and target affinity?

Tools like SwissADME or Chemicalize.org analyze parameters such as LogP (lipophilicity), topological PSA (polar surface area), and Rule of Five compliance. Molecular docking (AutoDock Vina) against nucleotide-binding enzymes (e.g., PDEs) can prioritize targets for experimental validation .

Advanced Research Questions

Q. How do substitutions at positions 7 and 8 impact biological activity, and what SAR trends are observed in analogs?

Position 7’s 2-ethoxyethyl group enhances membrane permeability due to its amphiphilic nature, while the morpholinomethyl group at position 8 modulates target selectivity via hydrogen bonding. In analogs, replacing morpholine with cyclohexylamine reduces PDE4 inhibition but increases adenosine receptor affinity . SAR studies require iterative synthesis (e.g., introducing halogenated or fluorinated groups) followed by in vitro binding assays (IC50 comparisons) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., antiarrhythmic vs. bronchodilator activity) may arise from assay conditions (e.g., species-specific receptor isoforms). Cross-validate using orthogonal assays:

  • In vitro : Radioligand binding (e.g., [³H]-theophylline displacement) and cAMP modulation in HEK293 cells .
  • In vivo : Rodent models of arrhythmia (electrocardiography) vs. airway resistance (plethysmography) .

Q. How can stability and degradation pathways be characterized under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS identify degradation products. Forced degradation (acid/base hydrolysis, oxidative stress) reveals vulnerabilities (e.g., morpholine ring oxidation). Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. What covalent interaction mechanisms are plausible due to the morpholinomethyl group?

The morpholine nitrogen may act as a nucleophile, forming reversible adducts with cysteine residues (e.g., in PDEs). Validate via:

  • Mass spectrometry : Detect protein adducts after incubation with recombinant enzymes.
  • Kinetic assays : Compare pre- and post-incubation IC50 shifts .

Methodological Guidance Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis Optimization Column chromatography, NMRSolvent polarity, reaction time
Target Identification Docking, radioligand bindingBinding pocket flexibility, ligand efficiency
SAR Analysis IC50 determination, LogDSubstituent steric bulk, electronic effects
Stability Profiling HPLC-MS, Arrhenius modelingpH, temperature, oxidative stress

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